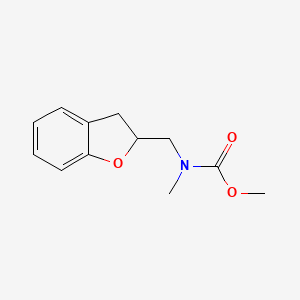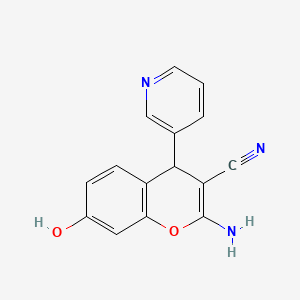![molecular formula C15H19FN2O5S B5180918 N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine, also known as FMPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. FMPB is a derivative of benzenesulfonamide and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of CA IX activity, induction of apoptosis, and cell cycle arrest. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its potential as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have potential anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, limitations of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Future research on N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine should focus on further understanding its mechanism of action and potential therapeutic applications. Studies should also investigate the potential toxicity of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and its effects on normal cells. Additionally, further research is needed to optimize the synthesis method of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and to develop new derivatives with improved properties.
Métodos De Síntesis
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine can be synthesized through various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by reduction of the nitro group with iron powder in ethanol. The resulting compound is then treated with sodium sulfite to yield N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine. Other methods of synthesis include the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine and then treating the resulting compound with sodium sulfite and sodium borohydride.
Aplicaciones Científicas De Investigación
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its use as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been studied for its potential anti-cancer properties and as a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
3-[(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-5-4-11(15(21)17-7-6-14(19)20)10-13(12)24(22,23)18-8-2-1-3-9-18/h4-5,10H,1-3,6-9H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERVVZPMVWEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)


![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)

![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)

methanone](/img/structure/B5180925.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
